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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of SR 146131, a potent

and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Understanding the

selectivity of a compound is paramount in drug development to anticipate potential off-target

effects and to ensure therapeutic efficacy is mediated through the intended biological target.

This document summarizes the available quantitative data, outlines detailed experimental

protocols for assessing receptor binding and functional activity, and visualizes key signaling

pathways and experimental workflows.

Quantitative Data Summary: Receptor Binding and
Functional Activity
The following tables summarize the in vitro binding affinity and functional potency of SR
146131 for the human CCK1 and CCK2 receptors.

Table 1: Competitive Binding Affinity of SR 146131
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Receptor Radioligand Cell Line IC50 (nM)
Selectivity
(fold) vs. CCK2

Human CCK1 [¹²⁵I]-BH-CCK-8S 3T3-hCCK1 0.56 ± 0.10 ~289

Human CCK2
Radiolabeled

CCK
CHO-hCCK2 162 ± 27 -

Data compiled from Bignon E, et al. (1999).[1]

Table 2: Functional Agonist Potency of SR 146131 at the Human CCK1 Receptor

Functional Assay Cell Line EC50 (nM)

Intracellular Calcium Release 3T3-hCCK1 1.38 ± 0.06

Inositol Monophosphate

Formation
3T3-hCCK1 18 ± 4

Data compiled from Bignon E, et al. (1999).[1]

Note on Cross-Reactivity Data: Publicly available data on the cross-reactivity of SR 146131
against a broader panel of receptors (e.g., adrenergic, dopaminergic, serotonergic,

histaminergic, and muscarinic receptors) is limited. The primary characterization of this

compound has focused on its high selectivity for the CCK1 receptor over the closely related

CCK2 receptor.[1] High concentrations (>1 µM) of SR 146131 have been shown to have

minimal to no functional effect on CCK2 receptors.[1] For a comprehensive assessment of off-

target liabilities, screening against a wider array of receptors is a critical step in the drug

development process.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding

and functional activity of compounds like SR 146131.

Radioligand Competitive Binding Assay
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This assay determines the affinity of a test compound for a receptor by measuring its ability to

compete with a radiolabeled ligand known to bind to the receptor.

1. Materials:

Cell Membranes: Membranes prepared from cell lines expressing the target receptor (e.g.,

3T3 cells expressing human CCK1).

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Bolton

Hunter-sulfated cholecystokinin octapeptide, [¹²⁵I]-BH-CCK-8S).

Test Compound: SR 146131, serially diluted.

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

Wash Buffer: Cold assay buffer.

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine to reduce non-

specific binding.

Scintillation Fluid and Counter.

2. Procedure:

Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed

concentration (typically at or below its Kd), and varying concentrations of the test compound

(SR 146131).

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to

reach binding equilibrium (e.g., 60-120 minutes).

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of

each well through the glass fiber filters using a cell harvester. This separates the membrane-

bound radioligand from the unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.
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Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Fit the data using a sigmoidal dose-response curve to determine

the IC50 value (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand). The Ki (inhibition constant) can then be calculated using the

Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a test compound to act as an agonist and

stimulate an increase in intracellular calcium concentration, a common downstream effect of

Gq-coupled receptor activation.

1. Materials:

Cell Line: A cell line expressing the target receptor (e.g., 3T3-hCCK1) that is capable of

signaling through the Gq pathway.

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Test Compound: SR 146131, serially diluted.

Fluorescence Plate Reader: Equipped with injectors.

2. Procedure:

Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to

adhere overnight.

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive

fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

Washing: Gently wash the cells with assay buffer to remove excess dye.
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Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and

measure the baseline fluorescence for a short period.

Compound Addition: Add varying concentrations of the test compound (SR 146131) to the

wells.

Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity

over time. An increase in fluorescence indicates a rise in intracellular calcium.

Data Analysis: The peak fluorescence response is plotted against the logarithm of the test

compound concentration. A sigmoidal dose-response curve is fitted to the data to determine

the EC50 value (the concentration of the agonist that produces 50% of the maximal

response).

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams illustrate the CCK1 receptor signaling pathway and the workflows for

the described experimental protocols.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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